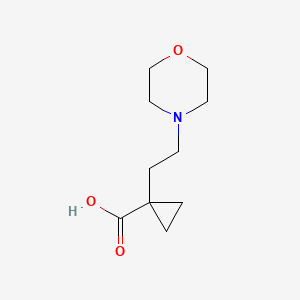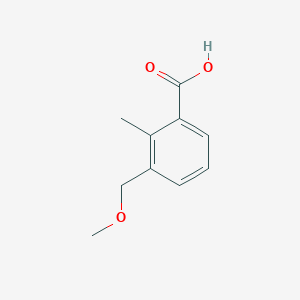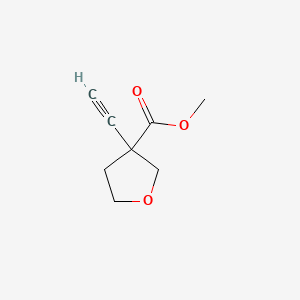
Methyl3-ethynyloxolane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-ethynyloxolane-3-carboxylate is a chemical compound with a unique structure that includes an oxolane ring and an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-ethynyloxolane-3-carboxylate typically involves the reaction of ethynyl alcohol with oxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.
化学反应分析
Types of Reactions
Methyl3-ethynyloxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ketones, and various substituted oxolane derivatives.
科学研究应用
Methyl3-ethynyloxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl3-ethynyloxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The oxolane ring provides structural stability and enhances the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- Methyl3-ethynylfuran-3-carboxylate
- Methyl3-ethynylpyran-3-carboxylate
- Methyl3-ethynylthiophene-3-carboxylate
Uniqueness
Methyl3-ethynyloxolane-3-carboxylate is unique due to the presence of the oxolane ring, which imparts specific chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC 名称 |
methyl 3-ethynyloxolane-3-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-3-8(7(9)10-2)4-5-11-6-8/h1H,4-6H2,2H3 |
InChI 键 |
GHWJRZJXIYSIBD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCOC1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

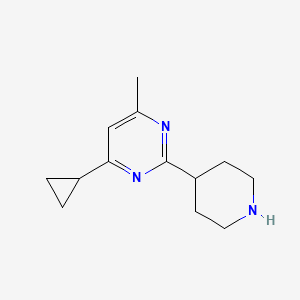
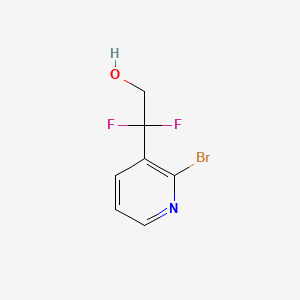
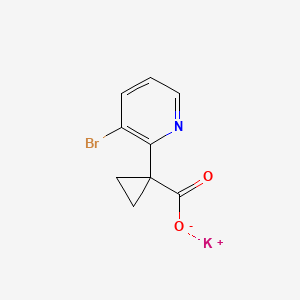

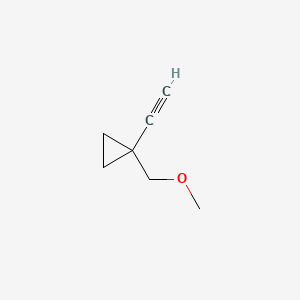
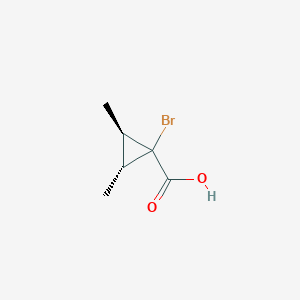
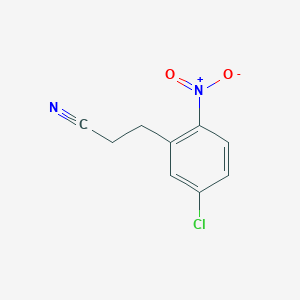

![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
